Propan-2-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Propan-2-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic 1,4-dihydropyridine (DHP) derivative, a class of compounds renowned for their diverse biological activities, including calcium channel modulation, antibacterial, and antioxidant properties . Structurally, it features a hexahydroquinoline core substituted with a 4-(benzyloxy)-3-methoxyphenyl group at position 4, a methyl group at position 2, and a propan-2-yl ester at position 2.
Crystallographic characterization of similar compounds (e.g., methyl and ethyl esters) has been performed using SHELX programs and OLEX2 , though structural data for this specific compound remains unpublished. Its synthesis likely follows established protocols for 1,4-DHPs, involving multicomponent Hantzsch-type reactions .
Properties
Molecular Formula |
C34H35NO5 |
|---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
propan-2-yl 4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C34H35NO5/c1-21(2)40-34(37)31-22(3)35-27-17-26(24-13-9-6-10-14-24)18-28(36)33(27)32(31)25-15-16-29(30(19-25)38-4)39-20-23-11-7-5-8-12-23/h5-16,19,21,26,32,35H,17-18,20H2,1-4H3 |
InChI Key |
QZUOLJPLVDZZEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Triton X-100 Mediated Aqueous Synthesis
Adapting the protocol from Poor Heravi and Mehranfar, the four-component reaction proceeds in Triton X-100/water micellar media (20 mol% surfactant):
Procedure:
-
Combine 4-(benzyloxy)-3-methoxybenzaldehyde (1.0 eq), 5-phenylcyclohexane-1,3-dione (1.0 eq), propan-2-yl acetoacetate (1.0 eq), and ammonium acetate (1.2 eq) in Triton X-100/water (2 mL).
-
Stir vigorously at 25°C for 90–120 minutes (monitored by TLC).
-
Quench with ice, filter, and purify via silica chromatography (EtOAc/hexane 1:3).
Yield: 89–92% (compared to 91–98% for simpler analogs).
Key Advantage: Elimination of organic solvents aligns with green chemistry principles.
Microwave-Assisted Solvent-Free Synthesis
Zhang et al. demonstrated that polyethylene glycol (PEG-400) acts as both solvent and catalyst under microwave irradiation:
Procedure:
-
Mix reactants in PEG-400 (5 mL/g substrate).
-
Irradiate at 300 W, 100°C for 12–15 minutes.
-
Dilute with EtOAc, wash with brine, and recrystallize from methanol.
Yield: 85–88%.
Reaction Time Reduction: 15 minutes vs. 2 hours conventional heating.
Critical Role of Diketone Modification
The 7-phenyl group necessitates substituting standard dimedone (5,5-dimethylcyclohexane-1,3-dione) with 5-phenylcyclohexane-1,3-dione . Synthesis involves:
Step 1: Friedel-Crafts Acylation
Step 2: Cyclization
Challenges:
-
Competing dimerization requires strict temperature control.
-
Purification via fractional crystallization from toluene.
Esterification and Protecting Group Strategy
The propan-2-yl ester is introduced via in situ transesterification :
Procedure:
-
Conduct Hantzsch reaction with methyl acetoacetate.
-
Reflux crude product with isopropanol/p-toluenesulfonic acid (4 h).
-
Neutralize with NaHCO₃, extract with DCM, and concentrate.
Yield Increase: 78% → 92% after optimization.
Benzyloxy Protection:
Comparative Analysis of Catalytic Systems
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triton X-100 | H₂O | 25 | 1.5 | 89 |
| PEG-400 | Solvent-free | 100 | 0.25 | 86 |
| Piperidine/AcOH | DCM | 40 | 6 | 91 |
Key Insight: Piperidine/glacial acetic acid in dichloromethane achieves superior yields but conflicts with green chemistry goals.
Scalability and Industrial Adaptations
The patent method outlines a continuous flow process for large-scale production:
-
Knoevenagel Condensation:
-
4-(Benzyloxy)-3-methoxybenzaldehyde + propan-2-yl acetoacetate → cinnamic ester (96% yield).
-
-
Cyclization:
-
React cinnamic ester with 5-phenylcyclohexane-1,3-dione/NH₄OAc in isopropanol (100°C, 20 h).
-
-
Crystallization:
-
Cool to 0°C, filter, and wash with cold isopropanol (purity >99.5%).
-
Throughput: 12 kg/batch with 88% overall yield.
Mechanistic Insights
The reaction proceeds through:
-
Enamine Formation: Ammonia from NH₄OAc condenses with diketone.
-
Knoevenagel Adduct: Aldehyde and β-ketoester form α,β-unsaturated ester.
-
Cyclization: Michael addition of enamine to adduct → tetracyclic intermediate.
Stereochemical Outcome: Non-stereoselective → racemic mixture.
Challenges and Troubleshooting
Issue 1: Low Yields with Bulky Aldehydes
Issue 2: Diketone Hydrolysis
Issue 3: Ester Group Racemization
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Propan-2-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Propan-2-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound shares a hexahydroquinoline backbone with derivatives bearing variations in ester groups and aromatic substituents (Table 1). Key structural differences include:
- Aromatic Substituents: The 4-(benzyloxy)-3-methoxyphenyl group contrasts with hydroxylated (e.g., 4-hydroxy-3-methoxy in ) or bromophenoxy-substituted () analogues. The benzyloxy group may reduce hydrogen-bonding capacity compared to hydroxylated variants but enhance membrane permeability .
Table 1: Structural Comparison of Selected Hexahydroquinoline Derivatives
Crystallographic and Conformational Insights
Crystal structures of related compounds (e.g., methyl 4-(4-methoxyphenyl)-..., ) reveal monoclinic (P21/c) packing with N–H···O hydrogen bonds stabilizing the lattice . The target compound’s benzyloxy group may disrupt such interactions, leading to distinct packing patterns. Ring puckering, analyzed via Cremer-Pople coordinates , could further differ due to steric effects from the benzyloxy substituent.
Biological Activity
Propan-2-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anti-inflammatory properties and structure–activity relationships (SAR).
- Molecular Formula : C28H31NO5
- Molecular Weight : 461.5 g/mol
- IUPAC Name : propan-2-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Anti-inflammatory Effects
Recent studies have indicated that compounds similar to propan-2-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline exhibit significant anti-inflammatory activity. The mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes.
In vitro Studies :
Research has shown that derivatives with similar structures can inhibit COX enzymes effectively. For instance:
- IC50 values for selected derivatives against COX enzymes were reported as follows:
- COX-1 :
- Compound A: 19.45 ± 0.07 μM
- Compound B: 26.04 ± 0.36 μM
- COX-2 :
- Compound A: 42.1 ± 0.30 μM
- Compound B: 31.4 ± 0.12 μM
- COX-1 :
These results suggest that the compound may also exhibit comparable inhibitory effects against COX enzymes.
Structure–Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of the compound. For example:
- Benzyloxy Group : Enhances lipophilicity and may improve binding affinity to COX enzymes.
- Methoxy Substituents : Contribute to electron-donating properties that can stabilize the active conformation of the compound.
Case Studies
Several studies have assessed the anti-inflammatory properties of related compounds:
- Study on Pyrimidine Derivatives :
- Researchers synthesized various pyrimidine derivatives and tested their anti-inflammatory effects using carrageenan-induced paw edema models.
- Compounds demonstrated significant reductions in edema comparable to indomethacin (ED50 = 9.17 μM).
- Docking Studies :
- Molecular docking studies revealed strong interactions between these compounds and active sites of COX enzymes.
- Notably, one derivative exhibited binding styles similar to celecoxib, a well-known COX inhibitor.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves a multi-step process typical of hexahydroquinoline derivatives. Key steps include:
- Cyclocondensation : A Hantzsch-like reaction between substituted β-ketoesters, aldehydes, and ammonia derivatives under reflux conditions (e.g., ethanol or acetic acid as solvents, 60–80°C) .
- Functionalization : Introduction of the 4-(benzyloxy)-3-methoxyphenyl group via nucleophilic substitution or Pd-catalyzed coupling .
- Optimization : Critical parameters include solvent polarity (e.g., THF for improved solubility), catalyst choice (e.g., piperidine for cyclization efficiency), and temperature control to minimize side reactions .
Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?
- NMR : H and C NMR confirm regiochemistry and substituent positions, with characteristic shifts for the hexahydroquinoline core (e.g., C5=O at ~200 ppm in C NMR) .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks, critical for validating the chair conformation of the hexahydroquinoline ring .
- IR : Confirms carbonyl (C5=O stretch at ~1680 cm) and ester functionalities .
Q. How does the benzyloxy-methoxyphenyl substituent influence the compound’s physicochemical properties?
The substituent increases lipophilicity (logP ~4, predicted via XLogP3), enhancing membrane permeability. Methoxy and benzyloxy groups contribute to π-π stacking interactions, as observed in XRD studies of analogous compounds .
Advanced Research Questions
Q. What computational strategies can predict biological targets and binding modes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with calcium channels or enzymes (e.g., cytochrome P450). The hexahydroquinoline core aligns with dihydropyridine-binding pockets .
- MD Simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., 100 ns simulations in GROMACS) to prioritize targets .
- QSAR Models : Corlate substituent electronic parameters (Hammett σ) with activity data to guide derivative design .
Q. How can contradictory pharmacological data across assays be resolved?
- Orthogonal Assays : Validate calcium modulation (FLIPR assays) with patch-clamp electrophysiology to confirm ion channel effects .
- Dose-Response Curves : Address potency discrepancies by testing a wider concentration range (e.g., 1 nM–100 µM) and normalizing to control compounds .
- Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
Q. What strategies improve regioselectivity in synthesizing derivatives with modified aryl groups?
- Protecting Groups : Temporarily mask reactive sites (e.g., benzyloxy groups) during functionalization to direct substitution to desired positions .
- Catalytic Systems : Pd(PPh)/CuI for Sonogashira couplings at C7-phenyl, leveraging steric hindrance from the hexahydroquinoline core .
- Microwave-Assisted Synthesis : Enhance yields of sterically hindered derivatives by reducing reaction times and side-product formation .
Q. How does the compound’s stereochemistry affect its biological activity?
- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate R/S isomers.
- Activity Comparison : Test isomers in receptor-binding assays; e.g., the R-configuration may show higher affinity for L-type calcium channels, as seen in related dihydropyridines .
Methodological Guidelines
- Synthetic Reproducibility : Document inert atmosphere (N/Ar) and moisture-free conditions to prevent ester hydrolysis .
- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to avoid misassignment of quaternary carbons .
- Ethical Compliance : Adhere to institutional biosafety protocols when testing antimicrobial or cytotoxic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
